molecular formula C26H24O2P2 B12882170 2-(Diphenylphosphanyl)-1-(diphenylphosphoryl)ethan-1-ol CAS No. 65220-79-3

2-(Diphenylphosphanyl)-1-(diphenylphosphoryl)ethan-1-ol

Cat. No.: B12882170
CAS No.: 65220-79-3
M. Wt: 430.4 g/mol
InChI Key: MOTAODWWQFEHMR-UHFFFAOYSA-N
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Description

(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C26H23OP2. This compound is known for its unique structure, which includes both phosphine and phosphine oxide functional groups. It is widely used in various fields of chemistry due to its versatile reactivity and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with an appropriate aldehyde or ketone under controlled conditions. One common method is the hydrophosphinylation of allylic compounds using diphenylphosphine oxide under photoirradiation . This reaction proceeds regioselectively in an anti-Markovnikov manner, producing the desired phosphine oxide compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrophosphinylation reactions using diphenylphosphine oxide and various allylic substrates. The reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry.

Scientific Research Applications

(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide involves its ability to form stable complexes with metals. The phosphine and phosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and coordination chemistry.

Properties

CAS No.

65220-79-3

Molecular Formula

C26H24O2P2

Molecular Weight

430.4 g/mol

IUPAC Name

2-diphenylphosphanyl-1-diphenylphosphorylethanol

InChI

InChI=1S/C26H24O2P2/c27-26(21-29(22-13-5-1-6-14-22)23-15-7-2-8-16-23)30(28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2

InChI Key

MOTAODWWQFEHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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